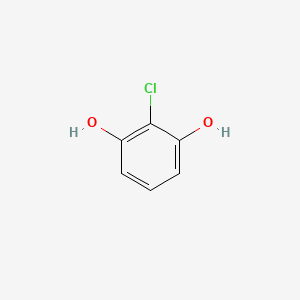

2-Chlororesorcinol

Cat. No. B1584398

Key on ui cas rn:

6201-65-6

M. Wt: 144.55 g/mol

InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05371291

Procedure details

Into a 500 mL flask containing 156 mL of 96% (w/w) sulfuric acid are added 52.5 g of resorcinol. Before the resorcinol completely dissolves, another 156 mL of 96% (w/w) sulfuric acid and another 52.5 g of resorcinol are added. The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C. When this the temperature is reached, or when the temperature of the mixture no longer increases, the mixture is heated to 110° C. for two hours. Then, the mixture is cooled to 15° C., after which time 120 g of chlorine are added at such a rate to maintain a temperature of 15° C. The mixture is then poured into a 2 liter flask containing 450 g of ice and 400 mL of water. To the resulting aqueous phase is added aqueous sodium hydroxide (prepared by dissolving 76 g of sodium hydroxide into 150 mL of water) followed by a 24-hour reflux of the mixture. The temperature of the solution is reduced to room temperature, and after extraction by ethyl ether and ether evaporation, the residual mixture, which contains resorcinol and 2-chlororesorcinol, is subjected to flash column chromatography, using CH2Cl2 as eluent. This affords 29 g (21% yield) of the pure 2-chlororesorcinol (M.P. 97° C.).

[Compound]

Name

ice

Quantity

450 g

Type

reactant

Reaction Step Six

Name

Yield

21%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[C:6]1([CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[CH:8]=1)[OH:7].[Cl:14]Cl.[OH-].[Na+]>O>[Cl:14][C:8]1[C:9]([OH:10])=[CH:11][CH:12]=[CH:13][C:6]=1[OH:7] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

52.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

52.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

when the temperature of the mixture no longer increases

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the mixture is cooled to 15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature of 15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture is then poured into a 2 liter flask

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by a 24-hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux of the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reduced to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

after extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by ethyl ether and ether evaporation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(O)C=CC=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 29 g | |

| YIELD: PERCENTYIELD | 21% | |

| YIELD: CALCULATEDPERCENTYIELD | 42.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |